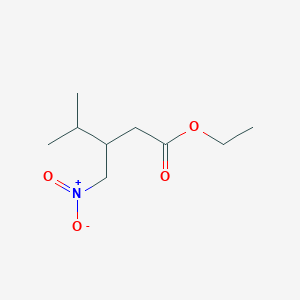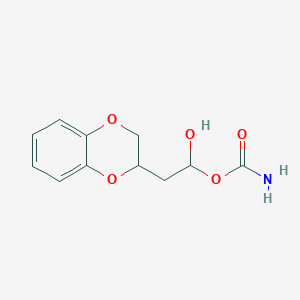
5,15-Dimethylheptacosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,15-Dimethylheptacosane is a branched alkane with the molecular formula C29H60 and a molecular weight of 408.7867 g/mol . It is a hydrocarbon compound characterized by the presence of two methyl groups attached to the heptacosane chain at the 5th and 15th positions. This compound is often found in the cuticular hydrocarbons of insects and plays a role in chemical communication and mate recognition .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,15-Dimethylheptacosane typically involves the alkylation of a suitable precursor with methyl groups. One common method is the alkylation of heptacosane with methyl iodide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions and requires careful control of temperature and reaction time to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
5,15-Dimethylheptacosane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound to its corresponding alkanes or alkenes. Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt) is often used.
Substitution: Halogenation reactions can introduce halogen atoms (e.g., chlorine or bromine) into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium (Pd) or platinum (Pt) catalysts.
Substitution: Chlorine gas (Cl2) or bromine (Br2) in the presence of light or heat.
Major Products Formed
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Alkanes or alkenes.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
5,15-Dimethylheptacosane has several scientific research applications, including:
Chemistry: Used as a model compound in studies of hydrocarbon behavior and reactivity.
Industry: Utilized in the formulation of specialty lubricants and coatings due to its hydrophobic properties.
Mecanismo De Acción
The mechanism of action of 5,15-Dimethylheptacosane in biological systems involves its role as a chemical signal. In insects, it acts as a cuticular hydrocarbon that mediates mate recognition and attraction. The molecular targets include olfactory receptors on the antennae of insects, which detect the presence of this compound and trigger behavioral responses . The pathways involved in this process include the activation of sensory neurons and subsequent signal transduction to the insect’s central nervous system .
Comparación Con Compuestos Similares
Similar Compounds
5-Methylheptacosane: A related compound with a single methyl group at the 5th position.
5,17-Dimethylheptacosane: Another dimethylated heptacosane with methyl groups at the 5th and 17th positions.
11,15-Dimethylheptacosane: A dimethylated heptacosane with methyl groups at the 11th and 15th positions.
Uniqueness
5,15-Dimethylheptacosane is unique due to its specific methylation pattern, which influences its chemical properties and biological activity. The position of the methyl groups affects the compound’s volatility, hydrophobicity, and interaction with biological receptors. This specificity makes it a valuable compound for studying chemical communication in insects and developing targeted applications in pest control .
Propiedades
Número CAS |
88942-86-3 |
|---|---|
Fórmula molecular |
C29H60 |
Peso molecular |
408.8 g/mol |
Nombre IUPAC |
5,15-dimethylheptacosane |
InChI |
InChI=1S/C29H60/c1-5-7-9-10-11-12-13-15-18-22-26-29(4)27-23-20-17-14-16-19-21-25-28(3)24-8-6-2/h28-29H,5-27H2,1-4H3 |
Clave InChI |
VHKIFLDNZLEHLQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC(C)CCCCCCCCCC(C)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Silane, [2-(cyclohexenyl)ethyl]triethoxy-](/img/structure/B14145767.png)
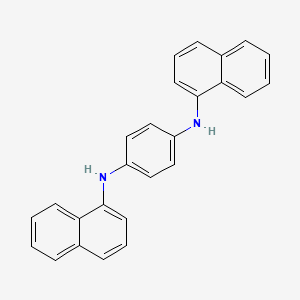
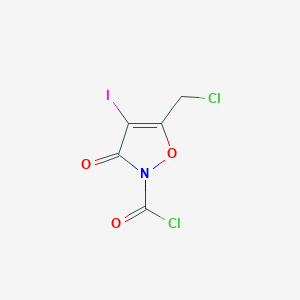
![N-[1-(4-Chloro-phenyl)-eth-(Z)-ylidene-hydrazinocarbonylmethyl]-3-phenyl-propionamide](/img/structure/B14145780.png)

![2-{[(4-bromophenyl)amino]methyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B14145793.png)
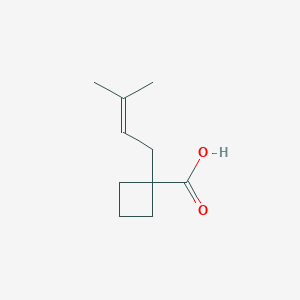
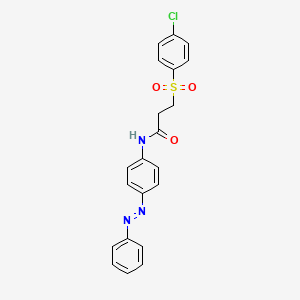
![5,5,5-Trifluoro-4-(([(2-nitrophenyl)sulfonyl]amino)methyl)pentanoic acid](/img/structure/B14145814.png)
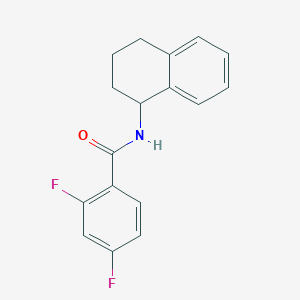
![3-[4-(Pyrrolidin-1-yl)butyl]-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one](/img/structure/B14145823.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide](/img/structure/B14145826.png)
